molecular formula C39H60N12O11 B12458681 3-amino-3-{[4-carbamimidamido-1-({1-[(1-{[1-({1-[(1-carboxyethyl)carbamoyl]-2-(1H-imidazol-4-yl)ethyl}carbamoyl)-2-methylbutyl]carbamoyl}-2-(4-hydroxyphenyl)ethyl)carbamoyl]-2-methylpropyl}carbamoyl)butyl]carbamoyl}propanoic acid

3-amino-3-{[4-carbamimidamido-1-({1-[(1-{[1-({1-[(1-carboxyethyl)carbamoyl]-2-(1H-imidazol-4-yl)ethyl}carbamoyl)-2-methylbutyl]carbamoyl}-2-(4-hydroxyphenyl)ethyl)carbamoyl]-2-methylpropyl}carbamoyl)butyl]carbamoyl}propanoic acid

Cat. No.: B12458681
M. Wt: 873.0 g/mol
InChI Key: GZSZZUXDAPDPOR-UHFFFAOYSA-N
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Description

3-amino-3-{[4-carbamimidamido-1-({1-[(1-{[1-({1-[(1-carboxyethyl)carbamoyl]-2-(1H-imidazol-4-yl)ethyl}carbamoyl)-2-methylbutyl]carbamoyl}-2-(4-hydroxyphenyl)ethyl)carbamoyl]-2-methylpropyl}carbamoyl)butyl]carbamoyl}propanoic acid is a complex organic compound with a highly intricate structure

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome and the functional groups present in the compound. Major products formed from these reactions can vary widely based on the reaction conditions .

Scientific Research Applications

3-amino-3-{[4-carbamimidamido-1-({1-[(1-{[1-({1-[(1-carboxyethyl)carbamoyl]-2-(1H-imidazol-4-yl)ethyl}carbamoyl)-2-methylbutyl]carbamoyl}-2-(4-hydroxyphenyl)ethyl)carbamoyl]-2-methylpropyl}carbamoyl)butyl]carbamoyl}propanoic acid has potential applications in various scientific research fields. It can be used in chemistry for studying complex organic reactions and in biology for investigating biochemical pathways.

Comparison with Similar Compounds

3-amino-3-{[4-carbamimidamido-1-({1-[(1-{[1-({1-[(1-carboxyethyl)carbamoyl]-2-(1H-imidazol-4-yl)ethyl}carbamoyl)-2-methylbutyl]carbamoyl}-2-(4-hydroxyphenyl)ethyl)carbamoyl]-2-methylpropyl}carbamoyl)butyl]carbamoyl}propanoic acid can be compared with other similar compounds, such as trimethylamine-N-oxide and amidinomaleimides. These compounds share some structural similarities but differ in their specific functional groups and applications .

Properties

IUPAC Name

3-amino-4-[[1-[[1-[[1-[[1-[[1-(1-carboxyethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60N12O11/c1-6-20(4)31(37(60)49-28(15-23-17-43-18-45-23)34(57)46-21(5)38(61)62)51-35(58)27(14-22-9-11-24(52)12-10-22)48-36(59)30(19(2)3)50-33(56)26(8-7-13-44-39(41)42)47-32(55)25(40)16-29(53)54/h9-12,17-21,25-28,30-31,52H,6-8,13-16,40H2,1-5H3,(H,43,45)(H,46,57)(H,47,55)(H,48,59)(H,49,60)(H,50,56)(H,51,58)(H,53,54)(H,61,62)(H4,41,42,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSZZUXDAPDPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60N12O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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